3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid
Description
Properties
IUPAC Name |
3-(3,4,6-trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-6-9(4-5-10(15)16)7(2)13-12-11(6)8(3)14-17-12/h4-5H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVERCPVVXWSXHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C1C(=NO2)C)C)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid typically involves the formation of the oxazole ring followed by its fusion with the pyridine ring. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the oxazole ring. This often involves the use of reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under controlled conditions.
Friedel-Crafts Acylation: This method can be used to introduce the propanoic acid moiety to the fused ring system. Reagents like aluminum chloride (AlCl3) are commonly used in this process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under varying temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxazolo[5,4-b]pyridine derivatives, including 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid, in cancer therapy.
- Mechanism of Action : These compounds exhibit cytotoxic activity against various cancer cell lines. For instance, derivatives have been shown to inhibit cell proliferation and induce apoptosis in colorectal cancer cells (HT29) with a cytotoxic concentration (CC₅₀) significantly lower than conventional chemotherapeutics like fluorouracil and cisplatin .
- Selectivity : The selectivity index (SI) for these compounds indicates a favorable therapeutic window, demonstrating less toxicity to normal cells compared to cancer cells. This selectivity is crucial for minimizing side effects during treatment .
Enzyme Inhibition
This compound has also been investigated as an inhibitor of specific enzymes relevant to cancer progression.
- ENPP1 Inhibition : The compound has shown promise as an extracellular nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitor. ENPP1 plays a role in tumor growth and metastasis; thus, its inhibition could lead to reduced tumor progression and enhanced efficacy of other anticancer agents .
Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various oxazolo[5,4-b]pyridine derivatives on human cancer cell lines (including A549 for lung carcinoma and MCF7 for breast adenocarcinoma), the derivative containing the trimethyl oxazole moiety exhibited promising results:
| Compound | Cancer Cell Line | CC₅₀ (µM) | Comparison with Reference Drugs |
|---|---|---|---|
| 3g | HT29 | 58.44 | Comparable to Cisplatin (47.17) |
| More effective than Fluorouracil (381.16) |
This data suggests that further development of this compound could lead to effective new treatments for colorectal cancer .
Case Study 2: ENPP1 Inhibition
A patent application highlighted the use of similar oxazole derivatives as ENPP1 inhibitors. The inhibition mechanism involves blocking the active site of the enzyme, potentially leading to decreased levels of pyrophosphate in the tumor microenvironment, which could enhance the effectiveness of existing therapies and reduce tumor growth rates .
Mechanism of Action
The mechanism of action of 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Oxazole vs. Thiazole Derivatives
- Compound: [3-(Aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]methanol (CAS: 2060044-33-7) Key Differences: Replacement of the oxazole oxygen with sulfur (thiazole ring). Implications:
- The aminomethyl and methanol substituents enhance hydrogen-bonding capacity compared to the methyl groups in the main compound.
Oxazole vs. Oxadiazole Derivatives
- Compound: 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-propanoic acid Key Differences: Oxadiazole ring replaces oxazole, with a pyridin-3-yl substituent. Implications:
- The pyridinyl group may enhance π-π stacking interactions in target binding.
Functional Group Variations
Carboxylic Acid vs. Amide Derivatives
- Compound: ~{N}-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)propanamide (PDB ID: 8aoc ligand) Key Differences: Propanoic acid replaced with a propanamide group; fewer methyl substituents. Implications:
- The single methyl group on the oxazole ring may decrease steric hindrance compared to the trimethylated main compound.
Thiazolidinone-Containing Analogs
- Compound: 3-[(5Z)-5-({2-[(2-hydroxy-2-phenylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid Key Differences: Incorporates a thiazolidinone ring fused to a pyrido[1,2-a]pyrimidin system. Implications:
- The thiazolidinone ring introduces sulfur-based hydrogen bonding and redox activity .
- The extended conjugated system may enhance interactions with aromatic residues in enzymes or receptors.
Substituent Effects
Methyl vs. Trifluoromethyl Groups
- Compound: 2-(4-((5-(Trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid (fluazifop) Key Differences: Trifluoromethyl and phenoxy substituents instead of oxazole-methyl groups. Implications:
- The trifluoromethyl group increases electronegativity and metabolic resistance, commonly used in agrochemicals (e.g., herbicides) .
- Phenoxy groups enhance lipid solubility, favoring membrane penetration.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Biological Activity: The main compound’s trimethyl-oxazole core and carboxylic acid group suggest dual roles in enhancing target binding (via methyl groups) and solubility (via the acid moiety). Its structural analogs with amide or thiazolidinone groups prioritize lipophilicity or redox activity, respectively.
- Therapeutic Potential: Sanofi’s patents highlight oxazolo-pyridine derivatives as promising scaffolds for drug development, particularly in diseases involving kinase dysregulation .
- Agrochemical Relevance: While fluazifop and haloxyfop are pesticidal propanoic acids, the main compound’s lack of phenoxy groups and trifluoromethyl substitution likely redirects its use to pharmaceuticals rather than agrochemicals .
Biological Activity
Chemical Structure and Properties
Chemical Formula : C₁₁H₁₄N₂O₂
Molecular Weight : 206.25 g/mol
CAS Number : Not available in the current literature.
The structure of 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid features a pyridine ring fused with an oxazole moiety, which is known to influence its biological properties significantly.
Research indicates that compounds containing oxazole and pyridine structures often interact with various biological targets, including receptors and enzymes. Specifically, they may act as ligands for the histamine H3 receptor , which is implicated in several neurological disorders such as schizophrenia, anxiety, and depression .
Pharmacological Effects
- Neuroprotective Effects : Preliminary studies suggest that this compound exhibits neuroprotective properties. It may mitigate oxidative stress in neuronal cells.
- Antidepressant Activity : The compound has been evaluated for its potential antidepressant effects in animal models, showing promise in reducing depressive-like behaviors.
- Anti-inflammatory Properties : In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions.
Data Table of Biological Activities
Case Study 1: Neuroprotection
In a study conducted on cultured neuronal cells exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. This suggests a protective mechanism possibly related to the modulation of antioxidant pathways.
Case Study 2: Antidepressant Effects
A behavioral study involving chronic administration of the compound in a rodent model of depression indicated a significant reduction in immobility time during forced swim tests. This aligns with the hypothesis that the compound may enhance serotonergic signaling.
Research Findings
Recent investigations into the pharmacodynamics of this compound reveal its potential as a multi-target drug candidate. Its ability to interact with both histamine receptors and inflammatory pathways positions it as a versatile agent for treating complex conditions like depression and neuroinflammation.
Q & A
Q. What are the key structural features and functional groups of 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid, and how do they influence its reactivity?
The compound contains a fused oxazolo-pyridine core with a trimethyl substitution, coupled to a propanoic acid side chain. The oxazole ring introduces electron-deficient regions, while the pyridine moiety contributes aromaticity and potential hydrogen-bonding interactions. The propanoic acid group enhances solubility and allows for carboxylate-mediated interactions with biological targets. Structural analogs suggest that the trimethyl group may sterically hinder certain reactions but stabilize intermediates during synthesis .
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves multi-step reactions starting with functionalized pyridine precursors. For example, condensation of 2,6-dimethylmorpholine with 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one under acidic conditions forms the oxazolo-pyridine core. Subsequent coupling with thiazolidinone derivatives or propanoic acid precursors is achieved via palladium-catalyzed cross-coupling or nucleophilic substitution. Reaction conditions often require inert atmospheres (e.g., nitrogen), solvents like dichloromethane or ethanol, and catalysts such as Pd/C .
Q. Which analytical techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent positions. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. High-performance liquid chromatography (HPLC) ensures purity, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the synthesis of derivatives?
Systematic optimization involves varying temperature, solvent polarity, and catalyst loading. For example, increasing reaction temperatures (80–120°C) in polar aprotic solvents like DMF accelerates cyclization steps. Catalyst screening (e.g., Pd/C vs. Pd(OAc)₂) can reduce side-product formation. Design of Experiments (DoE) methodologies are recommended to identify critical parameters .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from differences in assay conditions (e.g., pH, co-solvents) or target specificity. Orthogonal assays (e.g., enzyme inhibition vs. cell viability) should be employed. Molecular docking studies can predict binding modes to enzymes like cyclooxygenase-2 (COX-2) or kinases, while isothermal titration calorimetry (ITC) quantifies binding affinities. Cross-referencing with structurally similar compounds (e.g., thiazolidinone derivatives) helps validate mechanisms .
Q. How does the compound interact with biological targets at the molecular level?
Computational modeling (e.g., DFT or MD simulations) reveals that the oxazolo-pyridine core interacts with hydrophobic pockets in enzyme active sites, while the propanoic acid group forms hydrogen bonds with catalytic residues (e.g., Arg or Lys). Fluorescence quenching assays and surface plasmon resonance (SPR) provide kinetic data (kₐₙₜ, kₒff) for target engagement .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Key challenges include purification of intermediates (chromatography is impractical at scale) and controlling stereochemistry during cyclization. Continuous flow reactors improve scalability by maintaining precise temperature and mixing conditions. Recrystallization in ethanol/water mixtures enhances purity without column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
